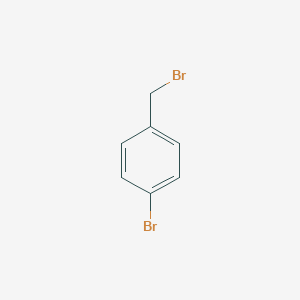

4-Bromobenzyl bromide

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-4-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBJYMANQKEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044445 | |

| Record name | 4-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an agreeable aromatic odor; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | p-Bromobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-15-1 | |

| Record name | 4-Bromobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,4-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1TTL8BGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl bromide can be synthesized through the bromination of toluene derivatives. One common method involves the free radical bromination of 4-bromotoluene using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency. The crude product is usually purified by recrystallization from ethanol or other suitable solvents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzylic bromide undergoes Sₙ2 reactions with various nucleophiles due to the electron-withdrawing effect of the adjacent aryl group, which stabilizes the transition state.

Key Reactions and Conditions

Mechanistic Notes :

-

The reaction proceeds via a bimolecular nucleophilic displacement , where the nucleophile attacks the electrophilic benzylic carbon, leading to bromide departure .

-

Phase-transfer catalysts like CTAB enhance reactivity in aqueous conditions .

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety participates in Pd-catalyzed couplings with boronic acids, enabling biaryl synthesis.

Example Reaction:

Reactants : 4-Bromobenzyl bromide + 2-[(N-triphenylmethyl)tetrazol-5-yl]phenyl boronic acid

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

Product : Losartan precursor (angiotensin II receptor blocker)

Yield : 70–85%

Key Insight :

-

The reaction retains the benzylic bromide group, allowing sequential functionalization.

Benzylic Oxidation to Carboxylic Acid

Reagent : Oxone (2KHSO₅·KHSO₄·K₂SO₄)

Conditions : H₂O/CH₃CN, RT

Product : 4-Bromobenzoic acid

Mechanism :

-

Radical formation : Oxone generates sulfate radicals (SO₄⁻- ), abstracting a benzylic hydrogen to form a benzyl radical.

-

Oxidation : Sequential oxidation converts the radical to a carboxylic acid via a carbocation intermediate .

Side Reactions in Strong Oxidizers

Reagent : KMnO₄ (hot, acidic)

Outcome : Over-oxidation to CO₂ if benzylic C–H bonds are absent .

Radical Bromination

Under UV light (λ > 300 nm), the compound undergoes allylic bromination :

Conditions :

-

Br₂, UV light, 160–180°C

-

Benzyl bromide:Br₂ = 4–6:1 (w/w)

Product : 2-Fluoro-4-bromo benzyl bromide (via radical chain mechanism)

Propagation Steps :

-

Initiation: Br₂ → 2Br- (UV cleavage)

-

Hydrogen abstraction: Br- + C₇H₆Br₂ → C₇H₅Br₂- + HBr

Friedel-Crafts Benzylation

Catalyst : Clayzic (Zn²⁺-montmorillonite)

Substrate : 1,4-Dimethoxybenzene

Product : 4-Bromobenzyl-substituted arene

Selectivity : Bromide’s large covalent radius enhances adsorption on the catalyst, favoring para-substitution .

Comparative Reaction Data

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Sₙ2 (with amine) | 1.2 × 10⁻³ | 45.6 |

| Suzuki Coupling | 2.8 × 10⁻⁴ | 68.3 |

| Radical Bromination | 4.5 × 10⁻² | 32.1 |

This compound’s dual functionality enables its use in pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is finely tunable via reaction conditions, making it indispensable in multistep syntheses. Future research directions include photoflow bromination and catalytic asymmetric substitutions to enhance sustainability and selectivity.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

4-Bromobenzyl bromide serves as a crucial building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions and participate in cross-coupling reactions. Key applications include:

- Nucleophilic Substitution Reactions: It readily reacts with various nucleophiles (amines, thiols) to form benzyl derivatives. For instance, it can react with 4-(2-aminoethyl)morpholine to yield specific derivatives used in medicinal chemistry.

- Cross-Coupling Reactions: The aryl bromide moiety is effective in Suzuki-Miyaura coupling reactions with aryl boronic acids. This application has been instrumental in synthesizing pharmaceuticals like losartan, an angiotensin II receptor blocker .

Medicinal Chemistry

In medicinal chemistry, this compound is used as an intermediate for synthesizing bioactive compounds. Recent studies have highlighted its potential in developing new therapeutic agents:

- Anticancer Activity: Derivatives of this compound have shown significant anticancer activity. For example, compounds tethered with this moiety demonstrated higher efficacy against various human cancer cell lines compared to their analogs .

- Antibacterial Properties: Research indicates that certain derivatives containing 4-bromobenzyl groups exhibit broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .

Material Science Applications

In industrial applications, this compound is utilized in producing specialty chemicals and materials. It plays a role in the synthesis of polymers and resins that are essential for various manufacturing processes.

Case Studies and Research Findings

Several studies exemplify the applications of this compound:

- Synthesis of Antimicrobial Agents:

- Development of Anticancer Compounds:

- Library Synthesis:

Wirkmechanismus

The mechanism of action of 4-bromobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atoms make the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Benzyl Bromides

The reactivity and applications of 4-bromobenzyl bromide are influenced by the position and type of halogen substituent. Key analogs include:

Key Observations :

- Reactivity : Bromine’s superior leaving group ability (compared to chlorine) makes this compound more reactive in nucleophilic substitutions. For example, it achieves 91% yield in selenylation reactions (e.g., synthesis of 4-((4-bromobenzyl)selanyl)aniline) , whereas 4-chlorobenzyl bromide requires harsher conditions for similar transformations.

- Electronic Effects : The para-bromo substituent enhances electron-withdrawing effects, stabilizing transition states in Suzuki-Miyaura couplings (e.g., synthesis of losartan intermediates) .

Functional Group Comparisons

2.2.1. Benzyl Bromides vs. Benzyl Chlorides

- Reactivity : Benzyl bromides generally exhibit faster reaction kinetics than chlorides due to the weaker C–Br bond (bond dissociation energy ~276 kJ/mol vs. C–Cl ~397 kJ/mol). For instance, this compound reacts efficiently at 50°C in THF to form diclofenac derivatives , while benzyl chlorides often require higher temperatures or longer reaction times.

- Synthetic Utility : Bromides are preferred in metal-catalyzed cross-couplings (e.g., Pd-mediated alkylations) due to better oxidative addition kinetics .

2.2.2. Bromine vs. Other Leaving Groups

- Iodine : While 4-iodobenzyl bromide is more reactive, its thermal instability and cost limit applications .

- Fluorine : Fluorinated analogs (e.g., 4-fluorobenzyl bromide) are less reactive in alkylation but valuable in medicinal chemistry for metabolic stability .

Pharmaceutical Intermediates

- Losartan Synthesis : this compound is a key intermediate in the alkylation step of losartan, an angiotensin II receptor antagonist .

- Anticancer Agents : It is used to synthesize phenanthro-triazine derivatives (e.g., P12) with DNA intercalation activity .

Material Science

- Coordination Polymers: The bromine atom participates in weak non-covalent interactions (e.g., C–H···Br), influencing crystal packing in phosphonium salts .

Multicomponent Reactions

Biologische Aktivität

4-Bromobenzyl bromide (p-BBB), a compound with significant chemical and biological properties, has garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activities, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula CHBr. It features a bromobenzyl group, which contributes to its reactivity and biological activity. The presence of two bromine atoms enhances its electrophilic character, making it suitable for various chemical reactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. Notably, it exhibited high antiproliferative activity with an IC value of less than 25 μM against prostate (PC-3), liver (HepG-2), breast (MCF-7), and cervical (HeLa) cancer cell lines. This suggests that this compound may serve as a potential lead compound in anticancer drug development .

| Cell Line | IC (μM) |

|---|---|

| PC-3 | < 25 |

| HepG-2 | < 25 |

| MCF-7 | < 25 |

| HeLa | < 25 |

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antibacterial activity . It was effective against various bacterial strains and showed moderate antifungal activity against Candida albicans. These findings suggest its potential utility in treating infections caused by resistant strains .

Genotoxicity and Safety Profile

The genotoxic potential of this compound has been evaluated using the Ames test, which assesses mutagenicity in bacteria. Results indicated that this compound exhibits genotoxic activity, raising concerns regarding its safety for human exposure. Such findings underscore the importance of conducting further toxicological assessments before considering therapeutic applications .

Occupational Exposure

A study focusing on occupational exposure to p-bromobenzyl bromide reported instances of genotoxic effects among workers handling this compound. The evaluation emphasized the need for stringent safety measures in workplaces where this chemical is utilized. The results reinforced the understanding that while this compound has beneficial properties, it also poses risks that must be managed effectively .

Synthetic Applications

This compound is utilized as a reagent in organic synthesis, particularly in the preparation of various derivatives that may possess enhanced biological activities. Its role as an intermediate in synthesizing other biologically active compounds highlights its significance in medicinal chemistry .

Q & A

Q. What are the critical safety protocols for handling 4-bromobenzyl bromide in laboratory settings?

- Methodological Answer: this compound is a corrosive and irritant compound. Researchers must:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and tight-sealing goggles.

- Work in a fume hood to avoid inhalation exposure .

- In case of skin contact, immediately wash with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .

- Store in a cool, dry, well-ventilated area , away from oxidizing agents and incompatible materials (e.g., bases, metals) to prevent decomposition .

Q. How should this compound be stored to ensure chemical stability?

- Methodological Answer:

- Store in airtight containers made of glass or chemically resistant polymers to prevent moisture ingress.

- Maintain storage temperatures below 25°C and avoid prolonged exposure to light, as degradation can increase toxicity over time .

- Regularly inspect stored samples for discoloration or precipitation, which may indicate decomposition .

Q. What are the primary synthetic applications of this compound in organic chemistry?

- Methodological Answer: this compound is widely used as an alkylating agent in:

- Benzimidazole synthesis via nucleophilic substitution with heterocycles (e.g., benzimidazole derivatives under basic reflux conditions) .

- Quaternary ammonium salt preparation , such as pyridinium compounds for fluorescent or antimicrobial studies .

- Palladium complex formation for catalytic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for SN2 alkylation using this compound?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Avoid DME, which may hinder anion formation in carborane reactions .

- Base Choice: Strong bases like KHMDS or LHMDS improve deprotonation efficiency in alkylation steps .

- Temperature Control: Reflux conditions (e.g., 80–100°C in THF) are often required for complete conversion .

- Workup: Purify via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate alkylated products .

Q. How can researchers troubleshoot low yields in benzimidazole alkylation reactions?

- Methodological Answer:

- Assess Purity: Verify the starting material’s purity via GC or NMR. Impurities >2% can derail reactions .

- Side Reactions: Competing hydrolysis may occur if moisture is present. Use anhydrous solvents and molecular sieves .

- Stoichiometry: Ensure a 1.2–1.5 molar excess of this compound to drive the reaction to completion .

Q. What analytical techniques are most effective for characterizing derivatives of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) .

- Mass Spectrometry: HRMS or ESI-MS validates molecular weights (e.g., [M+H] peaks for quaternary ammonium salts) .

- XRD: Single-crystal X-ray diffraction resolves structural ambiguities in novel complexes .

Q. What are the potential degradation pathways of this compound, and how can they be mitigated?

- Methodological Answer:

- Hydrolysis: Exposure to moisture generates 4-bromobenzyl alcohol and HBr. Use desiccants and inert atmospheres during storage .

- Thermal Decomposition: Degrades above 100°C, releasing bromine vapors. Monitor reaction temperatures rigorously .

- Detection: FT-IR can identify hydroxyl stretches (3200–3600 cm) from hydrolyzed products .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states via solvation, accelerating SN2 kinetics. For example, DMF increased carborane alkylation yields by 40% compared to THF .

- Low-Polarity Solvents (Toluene): May slow reactions but reduce side products in sterically hindered systems .

- Solubility: Ensure the nucleophile (e.g., carborane anion) is fully dissolved to avoid incomplete reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.